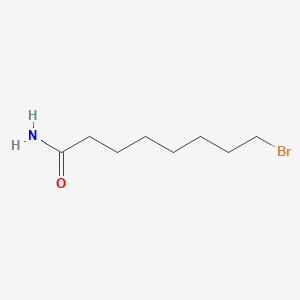

Octanamide, 8-bromo-

Description

Octanamide, 8-bromo- (CAS: Not explicitly provided; structurally analogous to 629-01-6 for octanamide), is a brominated derivative of octanamide (CH₃(CH₂)₆CONH₂), where a bromine atom substitutes the hydrogen at the 8th carbon of the alkyl chain. This modification introduces significant electronic and steric effects, altering its physical, chemical, and functional properties compared to non-halogenated or differently substituted amides.

Properties

IUPAC Name |

8-bromooctanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIHOTAOKMISMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)N)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518674 | |

| Record name | 8-Bromooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88785-06-2 | |

| Record name | 8-Bromooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 8-Bromooctanoic Acid

8-Bromooctanoic acid (CAS 17696-11-6) is synthesized through the base-catalyzed hydrolysis of ethyl 8-bromooctanoate. The reaction proceeds under mild conditions to ensure high yield and purity.

Procedure :

Ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) is dissolved in ethanol (10 mL) and cooled to 0°C. A 1M sodium hydroxide solution (3.98 mL) is added dropwise, and the mixture is stirred at 0°C for 5 hours. The reaction is acidified with 1M HCl and extracted with ethyl acetate (3 × 10 mL). The organic layer is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield 8-bromooctanoic acid as a colorless oil (0.86 g, 97% yield).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Reaction Time | 5 hours |

| Solvent | Ethanol |

| Base | 1M NaOH |

| Yield | 97% |

This method is favored for its simplicity and high efficiency, making it suitable for laboratory-scale production.

Direct Bromination Methods

An alternative route involves the direct bromination of octanamide or its derivatives. While less commonly reported, this method avoids the multi-step synthesis of the carboxylic acid intermediate.

Bromination of Octanamide

Octanamide can undergo radical bromination at the C8 position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Procedure :

Octanamide is dissolved in carbon tetrachloride (CCl₄) and treated with NBS (1.1 equivalents) and benzoyl peroxide (0.1 equivalents). The mixture is refluxed under UV light for 6–8 hours. The product is purified via column chromatography to isolate 8-bromooctanamide.

Limitations :

-

Regioselectivity : Competing bromination at other positions may occur, necessitating careful purification.

-

Solvent Toxicity : Carbon tetrachloride poses environmental and health risks, prompting exploration of greener alternatives.

Industrial-Scale Production Considerations

Scalable synthesis of 8-bromooctanamide requires optimization of cost, safety, and yield.

Continuous Flow Synthesis

Recent advances in continuous flow chemistry enable efficient large-scale amidation. In this system, 8-bromooctanoic acid and ammonia are pumped through a reactor coil at elevated temperatures, reducing reaction times from hours to minutes.

Advantages :

-

Enhanced Safety : Minimized handling of hazardous intermediates.

-

Improved Yield : Precise temperature and stoichiometry control.

Environmental and Economic Factors

| Factor | Hydrolysis-Amidation Route | Direct Bromination Route |

|---|---|---|

| Raw Material Cost | Moderate | High |

| Waste Generation | Low | High |

| Scalability | Excellent | Moderate |

| Regulatory Compliance | Easier | Challenging |

The hydrolysis-amidation route is preferred for industrial applications due to its balance of efficiency and safety.

Comparative Analysis of Synthesis Routes

A systematic comparison of the two primary methods reveals distinct advantages and drawbacks:

Yield and Efficiency

Practical Considerations

-

Hydrolysis-Amidation : Requires handling corrosive reagents (e.g., NaOH, SOCl₂) but offers higher yields.

-

Direct Bromination : Simpler workflow but lower regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products: Substitution of the bromine atom with the nucleophile, forming derivatives of Octanamide.

-

Reduction Reactions:

Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products: Reduction of the amide group to an amine.

-

Oxidation Reactions:

Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: Oxidation of the aliphatic chain, potentially forming carboxylic acids or ketones.

Scientific Research Applications

Chemical Applications

1.1 Synthesis Intermediate

Octanamide, 8-bromo- serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block in organic synthesis. This compound can facilitate the formation of self-assembled monolayers on gold surfaces, which are essential for studying interfacial chemistry and developing biosensors.

| Application | Description |

|---|---|

| Synthesis Intermediate | Used in the creation of complex organic compounds |

| Self-assembled Monolayers | Important for interfacial chemistry studies |

1.2 Reaction Mechanisms

The presence of the bromine atom enhances the compound's reactivity, allowing it to engage in various chemical reactions. The amide group can form hydrogen bonds, influencing the compound's interactions with other biological molecules and surfaces.

Biological and Medicinal Applications

2.1 Drug Development

Octanamide, 8-bromo- is being investigated for its potential applications in drug development due to its ability to form stable amide bonds. These characteristics are significant for creating pharmaceuticals that require specific binding properties.

Case Study: Drug Interaction

A study highlighted the use of Octanamide derivatives in modifying biological surfaces to enhance drug delivery systems. The amide bond's stability allows for prolonged action and improved efficacy of therapeutic agents.

2.2 Biological Activity

Research has indicated that Octanamide, 8-bromo- may exhibit biological activities relevant to medicinal chemistry. Its structural properties suggest potential roles in modulating biological pathways or serving as a scaffold for drug design.

| Biological Application | Description |

|---|---|

| Drug Development | Potential for creating new pharmaceuticals |

| Surface Modification | Enhances drug delivery systems |

Industrial Applications

3.1 Specialty Chemicals Production

In industrial settings, Octanamide, 8-bromo- is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used in developing coatings and adhesives with tailored characteristics.

3.2 Coatings and Adhesives

The compound's ability to form stable bonds makes it suitable for applications requiring high durability and resistance to environmental factors.

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Used in producing various industrial chemicals |

| Coatings and Adhesives | Provides enhanced durability and resistance |

Mechanism of Action

Molecular Targets and Pathways:

- The bromine atom in Octanamide, 8-bromo- can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- The amide group can form hydrogen bonds, influencing the compound’s interactions with biological molecules and surfaces.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogenated Amides

- 3-Bromo-propanamide (CAS: Not provided): Molecular Formula: C₃H₆BrNO vs. C₈H₁₆BrNO for 8-bromo-octanamide. Substituent Position: Bromine at the terminal carbon (C3) in propanamide vs. C8 in octanamide. Impact: Shorter chain length reduces hydrophobicity, while bromine’s electronegativity enhances polarity. The longer chain in 8-bromo-octanamide likely increases lipophilicity, affecting solubility and biological membrane interactions.

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-[3-(triethoxysilyl)propyl]octanamide (CAS: 37043-12-2):

Substituent Position Effects

- 2-Amino-octanamide (CAS: 13880-52-9): Functional Group: Amino (-NH₂) at C2 vs. bromine at C7. Reactivity: The amino group increases hydrogen-bonding capacity and basicity, whereas bromine enhances electrophilicity. This difference influences applications in drug design (amino for bioavailability) vs. synthetic intermediates (bromo for cross-coupling).

Physicochemical Properties

NMR Chemical Shifts

Substituents significantly alter ¹³C NMR shifts (Table 1):

| Compound | C=O Shift (ppm) | Alkyl Chain Shifts (ppm) |

|---|---|---|

| Octanamide | 175.93 | 25.48–43.16 |

| Methyl octanoate | 173.40 | 24.67–33.69 |

| 8-Bromo-octanamide | Inferred | Upfield shift at C8 |

Bromine’s electron-withdrawing effect likely deshields adjacent carbons, causing upfield shifts compared to non-brominated octanamide.

Thermal Properties

Solvent Extraction

- N,N-Dihexyl Octanamide: Role: Extracts actinides (e.g., U(VI), Pu(IV)) via coordination with the amide oxygen.

Material Science

Biological Activity

Octanamide, 8-bromo- (C8H16BrNO), is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Octanamide, 8-bromo- is characterized by the presence of a bromine atom at the 8-position of the octanamide chain. Its molecular structure can be represented as follows:

This structure influences its solubility and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Octanamide, 8-bromo-. The compound has shown effectiveness against various bacterial strains, particularly those that are antibiotic-resistant. For instance:

- Minimum Inhibitory Concentration (MIC) : Research indicates that Octanamide, 8-bromo- exhibits potent antibacterial activity with an MIC value comparable to standard antibiotics. For example, it demonstrated an MIC of 0.0625 mg/mL against Staphylococcus aureus, outperforming some conventional treatments .

- Mechanism of Action : The antimicrobial action is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the bromine substituent enhances lipophilicity, which may facilitate better membrane penetration .

Anticancer Properties

Emerging evidence suggests that Octanamide, 8-bromo- may possess anticancer properties:

- Cell Line Studies : In vitro studies conducted on various cancer cell lines have shown that Octanamide, 8-bromo- can induce apoptosis (programmed cell death) in cancer cells. This effect is attributed to the compound's ability to interfere with cell signaling pathways associated with growth and survival .

- Synergistic Effects : When combined with other chemotherapeutic agents, Octanamide, 8-bromo- has been observed to enhance the efficacy of these drugs, suggesting potential for use in combination therapies .

Toxicity and Safety Profile

While Octanamide, 8-bromo- shows promise in various biological activities, understanding its toxicity is crucial:

- Toxicological Studies : Preliminary toxicity assessments indicate that the compound exhibits a moderate safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential side effects in vivo .

Summary of Biological Activities

The following table summarizes the key biological activities of Octanamide, 8-bromo- based on current research:

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various derivatives of octanamide compounds. Octanamide, 8-bromo- was found to be one of the most effective against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Evaluation : In a controlled laboratory setting, Octanamide, 8-bromo- was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results showed significant cytotoxicity at specific concentrations, suggesting a promising avenue for further research in cancer therapeutics .

- Toxicology Assessment : A preliminary toxicological evaluation indicated that while Octanamide, 8-bromo- has beneficial biological effects, careful consideration must be given to dosage and administration routes to mitigate potential adverse effects .

Q & A

Basic Research Questions

Q. What are the methodological best practices for synthesizing 8-bromo-octanamide with high purity?

- Answer : Synthesis should begin with bromination at the 8th position of octanamide. Use controlled brominating agents (e.g., N-bromosuccinimide under radical conditions) in inert solvents (e.g., CCl₄ or DCM). Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using melting point analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature (±2°C), and catalyst loadings (if applicable) .

Q. Which spectroscopic techniques are critical for characterizing 8-bromo-octanamide, and how should data be interpreted?

- Answer :

- ¹³C NMR : Identify the brominated carbon (C-8) via deshielding effects; compare to unmodified octanamide derivatives (e.g., δ ~29–35 ppm for C-8 in non-brominated analogs) .

- IR Spectroscopy : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹). Bromine substitution may alter adjacent bond vibrations.

- Mass Spectrometry : Look for molecular ion peaks at m/z = 236 (C₈H₁₆BrNO⁺) and isotopic patterns consistent with bromine (1:1 ratio for M⁺ and M+2⁺). Cross-validate with HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for 8-bromo-octanamide synthesis?

- Answer : Contradictions often arise from variable reaction conditions (e.g., catalyst type, bromine source, or temperature). Design a factorial experiment to test:

- Catalysts : Compare Pt/C (5 mol%) vs. Nb₂O₅-supported catalysts, as used in ammonolytic dehydrogenation studies .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor electrophilic substitution, while non-polar solvents reduce side reactions.

- Analytical Consistency : Use standardized NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and quantify byproducts via HPLC with UV detection. Publish raw data in supplementary materials to enable cross-lab validation .

Q. What advanced applications does 8-bromo-octanamide have in organometallic or catalytic systems?

- Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Methodological considerations:

- Catalyst Selection : Pd(PPh₃)₄ or NiCl₂(dppe) for C-Br activation. Optimize ligand ratios to suppress homocoupling.

- Reaction Monitoring : Track intermediates via in situ FTIR or Raman spectroscopy.

- Post-Reaction Analysis : Isolate products via aqueous workup (NaHCO₃) and characterize coupled products (e.g., biaryl derivatives) using X-ray crystallography. Reference actinide extraction studies for insights into amide coordination chemistry .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the stability of 8-bromo-octanamide under varying pH or thermal conditions?

- Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Conduct isothermal studies at 50–100°C and analyze degradation products via GC-MS .

- pH Stability : Prepare buffered solutions (pH 1–13), incubate samples at 25°C/37°C, and quantify intact compound via HPLC-UV at timed intervals. Use Arrhenius plots to model degradation kinetics .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in 8-bromo-octanamide studies?

- Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell line variability, incubation time). Use Bland-Altman plots to assess inter-lab reproducibility. For dose-response data (e.g., IC₅₀), employ nonlinear regression with 95% confidence intervals and report effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.